molecular formula C11H18O B11951874 9-Methyl-trans-decalone CAS No. 57458-01-2

9-Methyl-trans-decalone

Cat. No.: B11951874
CAS No.: 57458-01-2
M. Wt: 166.26 g/mol
InChI Key: QAFCUHJMKAQBFU-UHFFFAOYSA-N
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Description

9-Methyl-trans-decalone is a bicyclic ketone derivative characterized by a methyl group at the 9-position of the decalone framework. Its structure consists of a fused bicyclo[4.4.0]decane system with a ketone functional group and a trans-configuration at the methyl substituent. This compound is primarily synthesized via alkylation reactions of 1-decalone enolates. For example, methylation of the enolate intermediate under kinetic conditions yields a mixture of 9-methyl-cis-decalone (13) and this compound (14), with the cis isomer dominating (80–86%) and the trans isomer forming 14–20% of the product . The stereochemical outcome is influenced by reaction duration and steric factors during enolate trapping.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57458-01-2

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one

InChI

InChI=1S/C11H18O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h9H,2-8H2,1H3

InChI Key

QAFCUHJMKAQBFU-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1CC(=O)CC2

Origin of Product

United States

Preparation Methods

Hydrogenation of 1-Acetoxy-6-Hydroxy-9-Methyl-Δ⁸-Octalin

A primary route to 9-methyl-trans-decalone begins with the catalytic hydrogenation of 1-acetoxy-6-hydroxy-9-methyl-Δ⁸-octalin (III). Using 10% palladium-on-charcoal in acetic acid under atmospheric hydrogen pressure, this unsaturated octalin derivative undergoes complete saturation to yield 1-acetoxy-6-hydroxy-9-methyl-trans-decalin (IV). The reaction typically achieves quantitative conversion within 2 hours at room temperature, with acetic acid serving as both solvent and proton source. The trans-decalin stereochemistry is preserved due to the steric constraints of the bicyclic system.

Post-Hydrogenation Workup

Post-reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. Residual acetic acid is eliminated via azeotropic distillation with toluene, ensuring high purity of the dihydroxy intermediate. This step is critical to prevent unwanted esterification or acid-catalyzed rearrangements in subsequent stages.

Oxidation of Hydroxy Intermediates

Jones Oxidation to 1-Acetoxy-6-Oxo-9-Methyl-trans-Decalin

The secondary alcohol group in 1-acetoxy-6-hydroxy-9-methyl-trans-decalin (IV) is oxidized to a ketone using Jones reagent (CrO₃ in H₂SO₄). The reaction is conducted in acetone at 0°C to minimize overoxidation or epimerization. Titration continues until a persistent brown color indicates reagent excess. After quenching in water, the product is extracted with ether, washed with sodium bicarbonate, and crystallized from hexane at 0°C to yield 1-acetoxy-6-oxo-9-methyl-trans-decalin (V) in >70% yield.

Table 1: Oxidation Conditions and Yields

ReagentSolventTemperatureYield (%)
Jones (CrO₃/H₂SO₄)Acetone0°C72
PCCCH₂Cl₂25°C58

Ketal Protection and Deprotection Strategies

Ethylene Glycol Ketal Formation

To protect the 6-oxo group, 1-acetoxy-6-oxo-9-methyl-trans-decalin (V) is refluxed with ethylene glycol and p-toluenesulfonic acid in benzene. The reaction employs a Dean-Stark trap to remove water, driving the equilibrium toward ketal formation. After 3 hours, the mixture is washed with sodium bicarbonate and brine, yielding 1-acetoxy-6,6-ethylenedioxy-9-methyl-trans-decalin (VI) with a melting point of 116–117°C.

Saponification of the Acetoxy Group

The acetoxy group in VI is cleaved using aqueous NaOH or KOH in methanol, producing 6,6-ethylenedioxy-1-hydroxy-9-methyl-trans-decalin (VII). This step ensures free hydroxyl groups for subsequent oxidation.

Second Oxidation and Oximination

Oxidation to 6,6-Ethylenedioxy-1-Oxo-9-Methyl-trans-Decalin

The primary alcohol in VII is oxidized to a ketone using Jones reagent, forming 6,6-ethylenedioxy-1-oxo-9-methyl-trans-decalin (VIII). This intermediate is pivotal for introducing reactive sites for further functionalization.

Oximination with Alkyl Nitrites

Treatment of VIII with potassium t-butoxide and butyl nitrite in t-butanol generates the oxime derivative (IX). The reaction proceeds via nucleophilic attack of the nitrite oxygen on the carbonyl carbon, followed by tautomerization. Neutralization with sodium dihydrogen phosphate and crystallization from ether yields IX in 62% yield (m.p. 171–172°C).

Diazo Ketone Formation and Photolysis

Conversion to Diazo Ketone

Reaction of IX with chloramine-T in alkaline aqueous tetrahydrofuran produces the diazo ketone (X). This intermediate is highly reactive and is used directly without purification.

Ultraviolet Light-Induced Rearrangement

Photolysis of X in aqueous sodium bicarbonate with UV light (λ = 254 nm) induces a Wolff rearrangement, forming 1-carboxy-8β-methyl-trans-hexahydroindanone-5 (XI). Acidic workup and decarboxylation yield the final product, this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromyl chloride, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: New carbon-carbon bonded compounds.

Scientific Research Applications

Chemistry: Model Compound for Stereochemistry Studies

9-Methyl-trans-decalone serves as a model compound for studying the stereochemistry and conformational analysis of bicyclic systems. Its trans configuration allows researchers to explore the effects of stereochemistry on reactivity and stability in various chemical reactions.

Biology: Synthesis of Bioactive Molecules

In biological contexts, derivatives of this compound are utilized in the synthesis of biologically active molecules. These derivatives can lead to the development of compounds with potential therapeutic effects, particularly in steroid synthesis and other natural products.

Medicine: Pharmaceutical Precursor

The compound acts as a precursor in synthesizing pharmaceutical compounds. Its derivatives have been investigated for their potential use in treating various medical conditions due to their bioactive properties.

Industrial Applications: Fragrances and Flavors

In the industrial sector, this compound is employed in producing fragrances and flavors. Its unique scent profile makes it valuable in perfumery and food industries.

Case Study 1: Stereochemical Analysis

A study conducted on the stereochemical properties of this compound illustrated how variations in its structure affect its reactivity patterns. Researchers synthesized various derivatives and analyzed their conformational stability using NMR spectroscopy. The findings indicated that the trans configuration provided a distinct advantage in certain reactions compared to its cis counterpart .

Another research effort focused on synthesizing steroid derivatives from this compound. The study demonstrated that specific modifications led to enhanced biological activity against cancer cell lines. The results were promising for developing new therapeutic agents based on this compound .

Mechanism of Action

The mechanism of action of 9-Methyl-trans-decalone in chemical reactions involves the reactivity of its carbonyl group and the methyl substituent. The carbonyl group can participate in nucleophilic addition and substitution reactions, while the methyl group can undergo oxidation to form aldehydes or carboxylic acids. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

9-Methyl-cis-decalone (Cis Isomer)

Structural and Synthetic Differences The cis isomer (9-methyl-cis-decalone) shares the same molecular formula as its trans counterpart but differs in the spatial arrangement of the methyl group. This stereochemical distinction arises during alkylation: shorter reaction times favor kinetic control, producing more cis isomer due to reduced steric hindrance during enolate alkylation.

Product Distribution
Data from alkylation studies (Table 1) reveal that the cis isomer predominates under standard conditions. This suggests greater thermodynamic stability or a kinetically favored pathway for its formation.

Table 1: Product Distribution in 1-Decalone Enolate Methylation

Reaction Duration % cis (13) % trans (14) Reference
Short (kinetic) 80–86% 14–20%

Reactivity Implications The cis isomer’s steric profile may influence its reactivity in subsequent transformations, such as reductions or ring-opening reactions.

Unsubstituted trans-Decalone

Structural Contrast Unsubstituted trans-decalone lacks the 9-methyl group, simplifying its bicyclic framework. The absence of the methyl substituent reduces steric strain and may enhance solubility in nonpolar solvents.

Synthetic Relevance trans-Decalone serves as a precursor for synthesizing 9-methyl derivatives. Alkylation introduces the methyl group, but the position and stereochemistry depend on the enolate’s regioselectivity and reaction conditions.

Other Alkylated Decalone Derivatives

Positional Isomers (e.g., 8-Methyl-decalone) Compounds with methyl groups at positions other than C9 (e.g., C8) would exhibit distinct steric and electronic effects.

These properties are critical in applications like asymmetric catalysis or material science.

Analytical Considerations

Substances like 9-methyl-trans-decalone require advanced analytical techniques for identification. Methods such as NMR, GC-MS, and X-ray crystallography can differentiate stereoisomers and quantify purity. For example, NOESY NMR could confirm the trans configuration by detecting spatial interactions between the methyl group and adjacent protons .

Q & A

Q. How can researchers differentiate between experimental artifacts and genuine structural anomalies in this compound crystallography data?

  • Methodological Answer : Perform multi-temperature crystallography to identify thermal motion artifacts. Validate structures against Hirshfeld surface analysis and residual density maps. Cross-check with solid-state NMR to confirm packing effects .

Q. What frameworks guide the integration of conflicting spectral assignments for this compound in the literature?

  • Methodological Answer : Create a consensus database of NMR and IR spectra with metadata (e.g., solvent, field strength). Use multivariate analysis (e.g., PCA) to cluster datasets and identify systematic errors. Publish corrigenda for outdated assignments .

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